1-(7-Methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(o-tolyl)urea
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Overview
Description
Scientific Research Applications
Antimicrobial Activity
Bis(thiazole) derivatives have been studied for their potential as antimicrobial agents. They have shown significant inhibitory effects against various pathogens including Gram-positive and Gram-negative organisms .
Antiretroviral Activity
Some thiazoles are components of antiretroviral drugs, indicating potential application in HIV treatment .
Antifungal Activity
Thiazole compounds like Abafungin demonstrate antifungal properties, suggesting possible use in treating fungal infections .
Antineoplastic Activity
Thiazoles such as Tiazofurin are used in antineoplastic drugs, which are utilized in cancer therapy .
Antibiotic Resistance Counteraction
New small molecules containing thiazole structures are being developed to counteract common mechanisms underlying antibiotic resistance .
Chemical Synthesis Utility
Bis(thiazole) derivatives serve as key compounds for preparing different series of new derivatives with potential applications in various fields .
Future Directions
properties
IUPAC Name |
1-(2-methylphenyl)-3-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS2/c1-9-5-3-4-6-11(9)19-16(22)21-17-20-13-8-7-12-14(15(13)24-17)23-10(2)18-12/h3-8H,1-2H3,(H2,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWRHBKUYXXAOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(o-tolyl)urea |
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